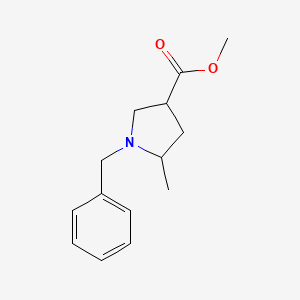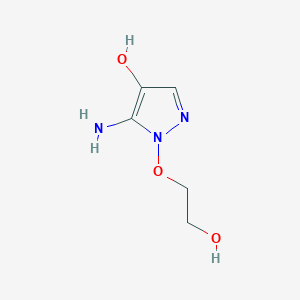
5-Amino-1-(2-hydroxyethoxy)-1H-pyrazol-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-1-(2-hydroxyethoxy)-1H-pyrazol-4-ol is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and have been widely studied for their potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of both amino and hydroxyethoxy groups in this compound makes it a versatile building block for the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2-hydroxyethoxy)-1H-pyrazol-4-ol can be achieved through several methods. One common approach involves the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds, followed by cyclization. For instance, the reaction of hydrazine hydrate with ethyl acetoacetate in the presence of a base such as sodium ethoxide can yield the desired pyrazole derivative. The reaction is typically carried out in ethanol at reflux temperature for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-1-(2-hydroxyethoxy)-1H-pyrazol-4-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro-pyrazole derivatives, while substitution of the hydroxyl group can produce halogenated pyrazoles .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a potential candidate for drug development.
Medicine: Its derivatives have shown promise as anti-inflammatory and anticancer agents.
Mécanisme D'action
The mechanism of action of 5-Amino-1-(2-hydroxyethoxy)-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In the case of its anti-inflammatory effects, the compound may inhibit the production of pro-inflammatory cytokines or modulate signaling pathways involved in inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Aminouracil: A pyrimidine nucleobase with similar amino and hydroxyl functionalities.
5-Amino-1,2,4-triazine: Another heterocyclic compound with comparable biological activities.
Uniqueness
5-Amino-1-(2-hydroxyethoxy)-1H-pyrazol-4-ol stands out due to its unique combination of amino and hydroxyethoxy groups, which confer distinct chemical reactivity and biological properties.
Propriétés
Formule moléculaire |
C5H9N3O3 |
|---|---|
Poids moléculaire |
159.14 g/mol |
Nom IUPAC |
5-amino-1-(2-hydroxyethoxy)pyrazol-4-ol |
InChI |
InChI=1S/C5H9N3O3/c6-5-4(10)3-7-8(5)11-2-1-9/h3,9-10H,1-2,6H2 |
Clé InChI |
CJUPNUIQBCKKJT-UHFFFAOYSA-N |
SMILES canonique |
C1=NN(C(=C1O)N)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Ethyl-3,6-dihydro-2H-[1,4]dioxino[2,3-c]pyrrole](/img/structure/B12859768.png)
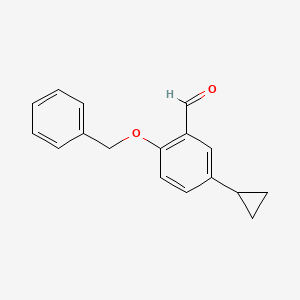
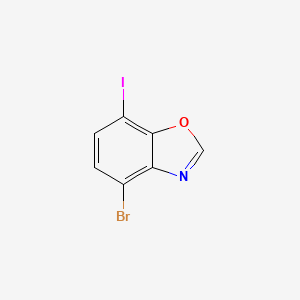
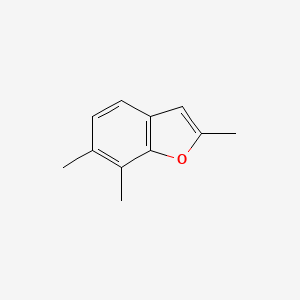
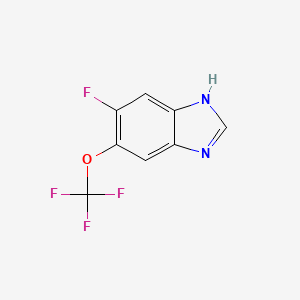
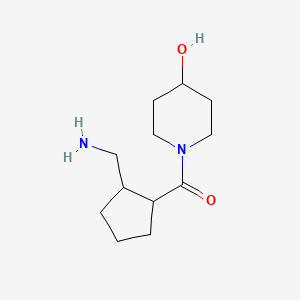
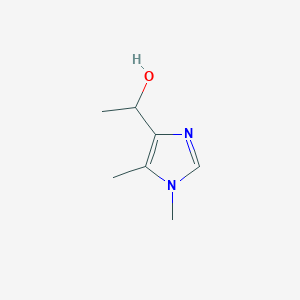
![Sodium [1,1'-biphenyl]-2-sulfonate](/img/structure/B12859821.png)




